

Prexasertib Monotherapy in Advanced Solid Tumors: A Comparative Clinical Trial Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results for Prexasertib monotherapy in advanced solid tumors against alternative therapeutic options. Prexasertib, a potent inhibitor of checkpoint kinases 1 and 2 (CHK1/CHK2), has shown notable single-agent activity in heavily pretreated patient populations. This document summarizes key efficacy and safety data, details experimental protocols, and visualizes the underlying biological pathways and trial workflows to offer a clear perspective on its potential role in oncology.

Efficacy of Prexasertib Monotherapy

Clinical trials have demonstrated the anti-tumor activity of Prexasertib across a range of advanced solid tumors. The following tables summarize the efficacy data from key monotherapy studies.



Trial Identifier	Tumor Type(s)	Number of Patients	Overall Response Rate (ORR)	Clinical Benefit Rate (CBR)	Median Progression- Free Survival (PFS)
NCT0111579 0	Squamous Cell Carcinoma (SCC) of the anus, head & neck (SCCHN), and non- small cell lung cancer (sqNSCLC)	101	Anus: 15%, SCCHN: 5% [1]	29% (at 3 months across all cohorts)[1]	Anus: 2.8 months, SCCHN: 1.6 months, sqNSCLC: 3.0 months[1]
NCT0220351 3	High-Grade Serous Ovarian Cancer (HGSOC) - BRCA wild- type	28	29% (Intent- to-Treat)	-	-
Phase I (Japanese Patients)	Advanced Solid Tumors	12	0%	66.7% (Stable Disease)[2][3]	-
Phase I (Pediatric)	Recurrent/Re fractory Solid Tumors (including CNS)	25 (evaluable)	0%	12% (Stable Disease)[4]	-

Safety Profile of Prexasertib Monotherapy



The safety profile of Prexasertib is primarily characterized by hematologic toxicities, which are generally manageable.

Trial Identifier	Patient Population	Most Common Grade 3/4 Adverse Events (%)	
NCT01115790	Squamous Cell Carcinoma	Neutropenia (71%), Febrile Neutropenia (12%)[1]	
Phase I (Japanese Patients)	Advanced Solid Tumors	Neutropenia (50.0%), Leukopenia (33.3%), Anemia (8.3%), Febrile Neutropenia (8.3%), Thrombocytopenia (8.3%)[2][3]	
Phase I (Pediatric)	Recurrent/Refractory Solid Tumors	Neutropenia (100%), Leukopenia (68%), Thrombocytopenia (24%), Lymphopenia (24%), Anemia (12%)[4]	

Comparison with Alternative Therapies

For patients with advanced solid tumors who have progressed after platinum-based chemotherapy, several alternative treatments are considered standard of care. This section provides a comparative overview of Prexasertib with PARP inhibitors and Gemcitabine monotherapy.

PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors have demonstrated significant efficacy, particularly in tumors with homologous recombination repair deficiencies (HRD), such as those with BRCA1/2 mutations.



Therapy	Tumor Type(s)	Overall Response Rate (ORR)	Common Grade 3/4 Adverse Events (%)
Olaparib	gBRCA-mutated Ovarian Cancer (recurrent, ≥3 prior lines)	34%[5]	Anemia, Fatigue, Nausea[6]
Talazoparib	gBRCA-mutated HER2-negative Breast Cancer	62.6%[6]	Anemia, Neutropenia, Thrombocytopenia

Gemcitabine Monotherapy

Gemcitabine is a nucleoside analog that is widely used as a single agent or in combination for various solid tumors.

Therapy	Tumor Type(s)	Overall Response Rate (ORR)	Common Grade 3/4 Adverse Events (%)
Gemcitabine	Advanced Biliary Tract Cancer	Unresectable: 66.7%, Recurrent: 33%[7]	Generally well- tolerated, with no Grade 3/4 hematologic or non- hematologic toxicities reported in one study[7]
Gemcitabine	Advanced Transitional Cell Carcinoma (post- platinum)	25%[8]	Neutropenia (47.7%), Anorexia (9.1%)[8]

Experimental Protocols Prexasertib Monotherapy (NCT01115790 & NCT02203513)



Patient Population: Patients with advanced or metastatic solid tumors who have progressed on standard therapies. Specific cohorts included patients with squamous cell carcinomas and high-grade serous ovarian cancer.[1] Key inclusion criteria typically involved an ECOG performance status of 0-2 and adequate organ function.

Dosing and Administration: The recommended Phase II dose (RP2D) of Prexasertib is 105 mg/m² administered as a 1-hour intravenous infusion on day 1 of a 14-day cycle[1] or on days 1 and 15 of a 28-day cycle.[9]

Efficacy and Safety Assessments: Tumor response was evaluated every two cycles (8 weeks) using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1. Safety was monitored continuously, with adverse events graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).

Signaling Pathway and Experimental Workflow Prexasertib Mechanism of Action: CHK1/CHK2 Inhibition

Prexasertib targets CHK1 and CHK2, serine/threonine kinases that are critical regulators of the DNA damage response (DDR). In response to DNA damage, ATM and ATR kinases are activated, which in turn phosphorylate and activate CHK2 and CHK1, respectively.[10][11][12] [13][14] Activated CHK1 and CHK2 phosphorylate downstream targets, such as CDC25 phosphatases, leading to cell cycle arrest to allow for DNA repair.[11] By inhibiting CHK1 and CHK2, Prexasertib abrogates cell cycle checkpoints, leading to the accumulation of DNA damage and ultimately, mitotic catastrophe and apoptosis in cancer cells, particularly those with a high level of replication stress.





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